
2-Methylpropyl prop-2-enoate;octadecyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpropyl prop-2-enoate and octadecyl 2-methylprop-2-enoate are organic compounds that belong to the class of esters. These compounds are often used in the synthesis of polymers and copolymers due to their reactive vinyl groups. The molecular formula for 2-Methylpropyl prop-2-enoate is C7H12O2, and for octadecyl 2-methylprop-2-enoate, it is C22H42O2. These compounds are known for their applications in various industrial processes, including the production of adhesives, coatings, and plastics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methylpropyl prop-2-enoate: can be synthesized through the esterification of 2-methylpropyl alcohol with prop-2-enoic acid. The reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion.
Octadecyl 2-methylprop-2-enoate: is synthesized by the esterification of octadecyl alcohol with 2-methylprop-2-enoic acid. This reaction also uses an acid catalyst and is performed under similar reflux conditions.
Industrial Production Methods
In industrial settings, these esterification reactions are scaled up using continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reactions are conducted at elevated temperatures to accelerate the process. The products are then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Both compounds can undergo oxidation reactions, typically resulting in the formation of carboxylic acids. For example, 2-Methylpropyl prop-2-enoate can be oxidized to produce 2-methylpropanoic acid.
Reduction: : Reduction of these esters can lead to the formation of the corresponding alcohols. For instance, octadecyl 2-methylprop-2-enoate can be reduced to octadecyl alcohol.
Substitution: : These compounds can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used under basic conditions.
Major Products
Oxidation: Carboxylic acids (e.g., 2-methylpropanoic acid).
Reduction: Alcohols (e.g., octadecyl alcohol).
Substitution: Amides or thioesters, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methylpropyl prop-2-enoate and octadecyl 2-methylprop-2-enoate have diverse applications in scientific research:
Chemistry: These compounds are used as monomers in the synthesis of polymers and copolymers. They are also employed in the study of esterification and polymerization reactions.
Biology: In biological research, these esters are used to modify surfaces of biomaterials to enhance biocompatibility and reduce biofouling.
Medicine: These compounds are explored for their potential in drug delivery systems due to their ability to form biocompatible and biodegradable polymers.
Industry: They are widely used in the production of adhesives, coatings, and plasticizers. Their ability to form flexible and durable polymers makes them valuable in various industrial applications.
Wirkmechanismus
The mechanism of action for these compounds primarily involves their ability to undergo polymerization reactions. The vinyl groups in 2-Methylpropyl prop-2-enoate and octadecyl 2-methylprop-2-enoate can participate in free radical polymerization, leading to the formation of long polymer chains. These polymers can then interact with various molecular targets, depending on their functional groups and the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-methylprop-2-enoate
- Ethyl 2-methylprop-2-enoate
- Butyl 2-methylprop-2-enoate
Comparison
- Methyl 2-methylprop-2-enoate : This compound has a shorter alkyl chain compared to 2-Methylpropyl prop-2-enoate, resulting in different physical properties such as boiling point and solubility.
- Ethyl 2-methylprop-2-enoate : Similar to methyl 2-methylprop-2-enoate, but with a slightly longer alkyl chain, leading to intermediate properties.
- Butyl 2-methylprop-2-enoate : This compound has a longer alkyl chain than 2-Methylpropyl prop-2-enoate, which affects its hydrophobicity and melting point.
Uniqueness: : 2-Methylpropyl prop-2-enoate and octadecyl 2-methylprop-2-enoate are unique due to their specific alkyl chain lengths, which impart distinct physical and chemical properties. Octadecyl 2-methylprop-2-enoate, with its long alkyl chain, is particularly valuable in applications requiring hydrophobicity and flexibility.
Eigenschaften
CAS-Nummer |
56486-59-0 |
|---|---|
Molekularformel |
C29H54O4 |
Molekulargewicht |
466.7 g/mol |
IUPAC-Name |
2-methylpropyl prop-2-enoate;octadecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C22H42O2.C7H12O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;1-4-7(8)9-5-6(2)3/h2,4-20H2,1,3H3;4,6H,1,5H2,2-3H3 |
InChI-Schlüssel |
NPIWOTLSCLQVGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.CC(C)COC(=O)C=C |
Verwandte CAS-Nummern |
56486-59-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Bromo-2-methylidenespiro[2.3]hexane](/img/structure/B14643833.png)
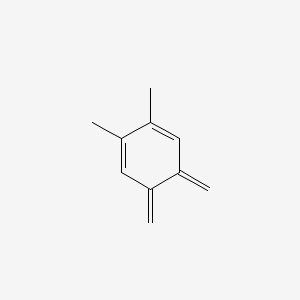
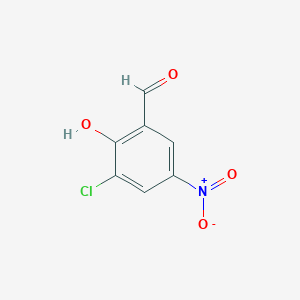
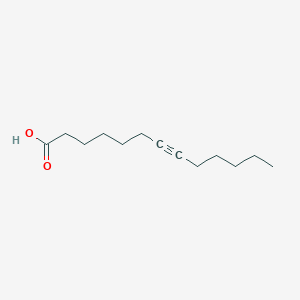

![(4S)-2,2-dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane](/img/structure/B14643850.png)

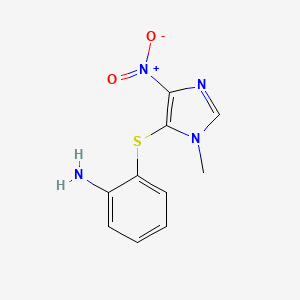
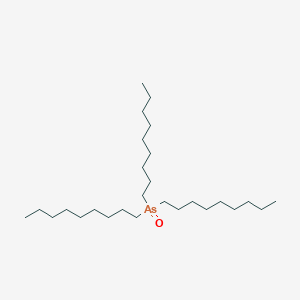

![2-[2-(6-Methoxynaphthalen-2-yl)propylidene]hydrazine-1-carboxamide](/img/structure/B14643890.png)

![propyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14643908.png)
